3-Butyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
3-Butyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one typically involves the condensation of 4-methylphenylamine with butyl acetoacetate, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the compound on an industrial scale often involves advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Butyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-1-(4-methylphenyl)-2-quinolinone
- 3-Butyl-1-(4-methylphenyl)-3,4-dihydroquinoline
- 3-Butyl-1-(4-methylphenyl)-2,3-dihydroquinolin-4-one
Uniqueness
3-Butyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
792122-74-8 |
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Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-butyl-1-(4-methylphenyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C20H23NO/c1-3-4-7-17-14-16-8-5-6-9-19(16)21(20(17)22)18-12-10-15(2)11-13-18/h5-6,8-13,17H,3-4,7,14H2,1-2H3 |
InChI Key |
UXUFFBIOYSBXKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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